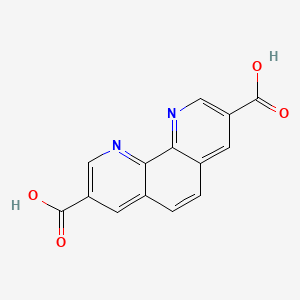
1,10-Phenanthroline-3,8-dicarboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,10-Phenanthroline-3,8-dicarboxylic acid is an aromatic compound with the molecular formula C14H8N2O4. It is a derivative of phenanthroline, characterized by the presence of two carboxylic acid groups at the 3 and 8 positions of the phenanthroline ring. This compound is known for its ability to form stable complexes with metal ions, making it valuable in various fields such as coordination chemistry, catalysis, and materials science .
Preparation Methods
1,10-Phenanthroline-3,8-dicarboxylic acid can be synthesized through several synthetic routes. One common method involves the palladium-catalyzed alkoxycarbonylation of bromophenanthroline. This reaction yields high amounts of the desired carboxylic acid derivatives . The general reaction conditions include the use of a palladium catalyst, an appropriate base, and a solvent such as ethanol or water under reflux conditions .
Chemical Reactions Analysis
1,10-Phenanthroline-3,8-dicarboxylic acid undergoes several types of chemical reactions, including:
Oxidation: It can participate in aerobic oxidation reactions when complexed with metal ions such as ruthenium.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly when functionalized with halogen atoms.
Common reagents used in these reactions include palladium catalysts, bases, and solvents like ethanol and water. The major products formed depend on the specific reaction conditions and the nature of the substituents involved .
Scientific Research Applications
Mechanism of Action
The mechanism of action of 1,10-Phenanthroline-3,8-dicarboxylic acid primarily involves its ability to chelate metal ions. This chelation can stabilize metal ions in various oxidation states, facilitating redox reactions and catalytic processes. The compound’s molecular structure allows it to interact with metal ions through its nitrogen and oxygen atoms, forming stable coordination complexes .
Comparison with Similar Compounds
1,10-Phenanthroline-3,8-dicarboxylic acid is unique due to its dual carboxylic acid groups, which enhance its ability to form stable metal complexes compared to other phenanthroline derivatives. Similar compounds include:
1,10-Phenanthroline: Lacks the carboxylic acid groups, making it less versatile in forming stable complexes.
1,10-Phenanthroline-3-carboxylic acid: Contains only one carboxylic acid group, offering different coordination properties.
2,2’-Bipyridine: Another common ligand used in coordination chemistry, but with different structural and electronic properties.
These comparisons highlight the unique properties of this compound, particularly its enhanced ability to form stable and functional metal complexes.
Properties
Molecular Formula |
C14H8N2O4 |
|---|---|
Molecular Weight |
268.22 g/mol |
IUPAC Name |
1,10-phenanthroline-3,8-dicarboxylic acid |
InChI |
InChI=1S/C14H8N2O4/c17-13(18)9-3-7-1-2-8-4-10(14(19)20)6-16-12(8)11(7)15-5-9/h1-6H,(H,17,18)(H,19,20) |
InChI Key |
IXDXPWFHPVBWHP-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=CC(=CN=C2C3=NC=C(C=C31)C(=O)O)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















